(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

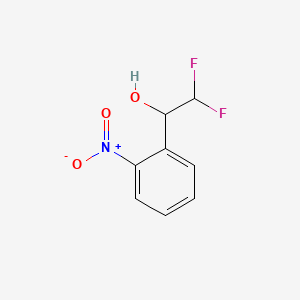

“(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C12H9BClFO3 . It is used as an intermediate for pharmaceutical and agrochemicals .

Synthesis Analysis

The synthesis of “(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid” can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene in the presence of water . More detailed synthesis methods and conditions might be available in specific scientific literature.

Molecular Structure Analysis

The molecular weight of “(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid” is 266.46 . The InChI code is 1S/C12H9BClFO3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7,16-17H .

Chemical Reactions Analysis

“(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid” can participate in various chemical reactions. For instance, boronic acids are commonly used in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Physical And Chemical Properties Analysis

“(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid” is a solid . The compound has a molecular weight of 266.46 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specific databases or scientific literature.

Scientific Research Applications

Organic Synthesis

4-(4-Chloro-2-fluorophenoxy)phenylboronic acid is used as an intermediate in organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new drugs and chemicals .

Suzuki-Miyaura Coupling Reactions

This compound can be used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds. It is a powerful tool in the field of organic chemistry .

Synthesis of Biologically Active Terphenyls

4-Fluorophenylboronic acid, a similar compound, is used in the synthesis of novel biologically active terphenyls . Given the structural similarity, 4-(4-Chloro-2-fluorophenoxy)phenylboronic acid could potentially be used in a similar manner .

Coupling Reactions with Arenediazonium Tetrafluoroborates

4-Fluorophenylboronic acid is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates . Again, due to the structural similarity, 4-(4-Chloro-2-fluorophenoxy)phenylboronic acid could potentially be used in a similar way .

Reactions with Iodonium Salts and Iodanes

4-Fluorophenylboronic acid is also used in reactions with iodonium salts and iodanes . It’s plausible that 4-(4-Chloro-2-fluorophenoxy)phenylboronic acid could be used in similar reactions .

Synthesis of Agrochemicals

4-Chloro-2-fluorophenylboronic acid is used as an intermediate for the synthesis of agrochemicals . Given the structural similarity, 4-(4-Chloro-2-fluorophenoxy)phenylboronic acid could potentially be used in a similar manner .

Safety And Hazards

“(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

[4-(4-chloro-2-fluorophenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BClFO3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7,16-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQJHJBZZCELBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681905 |

Source

|

| Record name | [4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Chloro-2-fluorophenoxy)phenyl)boronic acid | |

CAS RN |

1256358-57-2 |

Source

|

| Record name | B-[4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(4-Chloro-2-fluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1-phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B597563.png)

![2,5-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B597567.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-nitrobenzoic acid](/img/structure/B597568.png)

![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)

![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)